REACTION_CXSMILES
|
O.[NH2:2][NH2:3].[Cl:4][C:5]1[CH:15]=[CH:14][CH:13]=[C:7]2[C:8]([O:10][C:11](=O)[C:6]=12)=[O:9]>C(O)C>[Cl:4][C:5]1[CH:15]=[CH:14][CH:13]=[C:7]2[C:6]=1[C:11](=[O:10])[NH:2][NH:3][C:8]2=[O:9] |f:0.1|
|
Name
|
|
Quantity
|
0.02 mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(C(=O)OC2=O)=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux in a reaction flask
|
Type
|
TEMPERATURE
|
Details
|
Reflux
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(NNC(C2=CC=C1)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |